molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

Cat. No. B2357366
CAS RN: 1211596-61-0
M. Wt: 277.368
InChI Key: UPRQOXULXDFABD-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an intermediate for many pharmaceutically active substances .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives was reported, where tert-butyl 2-amino phenylcarbamate was condensed with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine has a molecular weight of 350.32 and a boiling point of 216-217 °C .

Scientific Research Applications

Pharmaceutical Research: PARP Inhibitor Impurity Profiling

This compound is identified as an impurity in the synthesis of Niraparib , a potent PARP (Poly ADP-ribose polymerase) inhibitor used in cancer therapy . Its identification and quantification are crucial for the quality control of pharmaceutical products, ensuring the safety and efficacy of the medication.

Organic Synthesis: Intermediate for Complex Molecules

It serves as an intermediate in organic synthesis, particularly in the development of complex molecules . Its reactive sites allow for further chemical modifications, making it a valuable building block in synthetic chemistry.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has hazard statements H315, H319, H335 .

Future Directions

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is sold in flexible sizes for research purposes . This suggests that it may be used in future research and development processes in the pharmaceutical and biotech industries.

properties

IUPAC Name

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQOXULXDFABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

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